2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-

Catalog No.
S3630637
CAS No.
33876-25-4
M.F
C3H7N5
M. Wt
113.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS...

CAS Number

33876-25-4

Product Name

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-

IUPAC Name

(1S)-1-(2H-tetrazol-5-yl)ethanamine

Molecular Formula

C3H7N5

Molecular Weight

113.12 g/mol

InChI

InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)/t2-/m0/s1

InChI Key

NDMDHZMRQFSFOZ-REOHCLBHSA-N

SMILES

CC(C1=NNN=N1)N

Canonical SMILES

CC(C1=NNN=N1)N

Isomeric SMILES

C[C@@H](C1=NNN=N1)N

However, tetrazoles in general are a class of organic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom. They are known for their diverse range of properties and applications in various scientific fields []. Here's a brief overview of tetrazole research:

  • Medicinal Chemistry

    Due to their unique ring structure and ability to form hydrogen bonds, tetrazoles have been explored as potential drug candidates for various therapeutic areas including cancer, neurodegenerative diseases, and antiviral treatments [, ].

  • Material Science

    Certain tetrazole derivatives exhibit interesting properties such as thermal stability and explosive behavior, making them valuable for applications in pyrotechnics and propellants [].

  • Agricultural Chemistry

    Some tetrazole-based compounds have been investigated for their potential use as herbicides or fungicides [].

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- is a nitrogen-containing heterocyclic compound characterized by its tetrazole ring structure. This compound features a methanamine group and an alpha-methyl substituent, giving it unique properties that are of interest in various fields, including medicinal chemistry and materials science. The presence of the tetrazole moiety is significant due to its ability to participate in a variety of

The reactivity of 2H-tetrazole derivatives often involves nucleophilic substitutions and cycloadditions. For instance, the tetrazole ring can undergo deprotonation to form a nucleophile that can react with electrophiles. Additionally, the methanamine group allows for further functionalization through reactions like acylation or alkylation.

Notably, tetrazoles can also participate in cycloaddition reactions, such as the Huisgen reaction, leading to the formation of triazoles. The versatility in reactivity makes 2H-tetrazole-5-methanamine a valuable intermediate in synthetic organic chemistry.

2H-tetrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The compound's ability to mimic natural substrates allows it to interact with biological targets effectively. Specifically, tetrazoles have been studied for their potential as inhibitors of enzymes involved in various metabolic pathways.

Research indicates that compounds with tetrazole rings may exhibit enhanced bioavailability and stability compared to their non-tetrazole counterparts, making them promising candidates for drug development.

The synthesis of 2H-tetrazole-5-methanamine can be achieved through several methods:

  • Cyclization Reactions: Commonly, the synthesis starts from hydrazine derivatives which react with carbonyl compounds to form the tetrazole ring.
  • Substitution Reactions: The introduction of the methanamine group can occur via nucleophilic substitution on appropriate precursors.
  • Multistep Synthesis: A more complex approach may involve multiple steps where intermediates are formed and subsequently modified to yield the final product.

For example, one method involves treating an appropriate hydrazine derivative with sodium azide followed by a suitable electrophile to construct the tetrazole framework .

The applications of 2H-tetrazole-5-methanamine span several domains:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.
  • Agricultural Chemicals: Its derivatives are explored as potential pesticides or herbicides.
  • Materials Science: The compound's unique properties make it suitable for developing advanced materials, including propellants and explosives due to its energetic characteristics .

Interaction studies involving 2H-tetrazole-5-methanamine often focus on its binding affinity with various biological targets. For instance, studies may assess how well this compound interacts with enzymes or receptors relevant to disease pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Additionally, computational studies using molecular docking techniques can provide insights into the binding modes and affinities of this compound with target proteins .

Several compounds share structural similarities with 2H-tetrazole-5-methanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1H-TetrazoleSimilar ring structureMore stable under certain conditions
5-Methyl-1H-tetrazoleMethyl group at position 5Enhanced lipophilicity
2-Amino-1H-tetrazoleAmino group at position 2Increased biological activity
1-Methyl-1H-tetrazoleMethyl group at position 1Altered reactivity patterns

The uniqueness of 2H-tetrazole-5-methanamine lies in its specific substitution pattern and the presence of the alpha-methyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

-1.2

Dates

Last modified: 04-15-2024

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